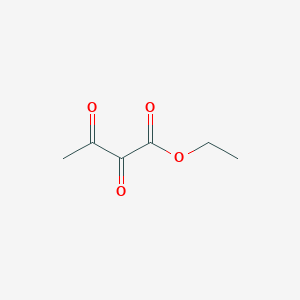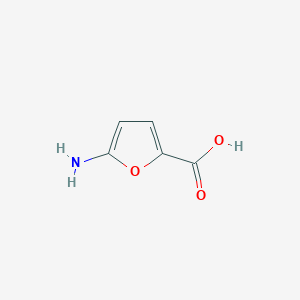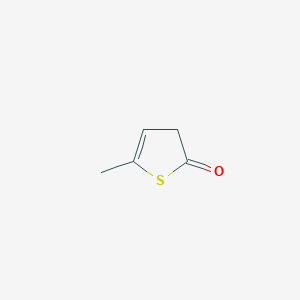![molecular formula C14H12O3 B1611691 3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 773872-85-8](/img/structure/B1611691.png)
3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
“3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound with the molecular formula C14H12O31. It has a molecular weight of 228.251. The compound is also known by its IUPAC name, 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid1.
Synthesis Analysis
The synthesis of “3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid” is not explicitly mentioned in the search results. However, similar compounds have been synthesized using various methods such as the Suzuki–Miyaura coupling2, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction2.Molecular Structure Analysis
The molecular structure of “3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid” consists of a biphenyl group with a hydroxymethyl group attached to one of the phenyl rings and a carboxylic acid group attached to the other1.
Chemical Reactions Analysis
The specific chemical reactions involving “3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid” are not detailed in the search results. However, similar compounds are known to participate in various chemical reactions. For instance, compounds with a boronic acid group can participate in Suzuki-Miyaura coupling reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid” are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 228.25 and a molecular formula of C14H12O31.Scientific Research Applications
-
Hypercrosslinked Polymer Solid Acid Catalysts
- Field : Materials Science .
- Application : These polymers are used as heterogeneous acid catalysts in the hydrolysis of cyclohexyl acetate .
- Method : The polymers are produced using chlorosulfonic acid as a dual polymerisation catalyst and sulfonation agent, consolidating a conventional two-step process into a one-pot reaction .
- Results : The polymers display superior acid site densities and porosities compared to conventional equivalents .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results : This reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Polymorphism of 3-Hydroxybenzoic Acid
- Field : Crystallography .
- Application : The study of polymorphism in this compound can provide insights into its physical and chemical properties .
- Method : An experimental investigation targeting computationally generated structures was performed .
- Results : The study confirmed the existence of more than two polymorphs of 3-hydroxybenzoic acid .
-
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : This review analyses the seven main classes of boron reagent that have been developed .
- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results : This reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry .
- Application : This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Method : The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of oxidant .
- Results : This method was applied to methoxy protected ( )-D8-THC and cholesterol .
-
Boronic Acids in Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib .
- Method : Boronic acids can be converted into a broad range of functional groups .
- Results : The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Safety And Hazards
The specific safety and hazards information for “3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid” is not available in the search results. However, it is generally recommended to handle chemical compounds with care, using appropriate personal protective equipment, and to follow the safety guidelines provided in the material safety data sheet45.
Future Directions
The future directions for “3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid” are not explicitly mentioned in the search results. However, given its structural similarity to other compounds with known biological activity, it could potentially be explored for various applications in the field of medicinal chemistry.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYVZSLBXTFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572384 | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
773872-85-8 | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)







![[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1611628.png)


